5-Bromo-3,3'-bipyridine
Overview
Description
5-Bromo-3,3’-bipyridine is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The bromine atom in 5-Bromo-3,3’-bipyridine is attached to the fifth position of one of the pyridine rings
Mechanism of Action
Target of Action
Bipyridine and related compounds are known to be precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Mode of Action
It’s known that bipyridine compounds strongly coordinate with metal centers, which can affect the catalytic activity and yield in the reaction system .
Biochemical Pathways
Bipyridine derivatives are known to be involved in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .
Result of Action
Bipyridine and related compounds are known to be starting materials or precursors for a variety of valuable substances, indicating their potential to induce significant molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3,3’-bipyridine. For instance, the safety data sheet for a similar compound, 5-Bromopyrimidine, suggests that it may pose certain hazards under specific conditions .
Biochemical Analysis
Biochemical Properties
It is known that bipyridine compounds strongly coordinate with metal centers This property could potentially influence its interactions with enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that its effects at the molecular level could be related to its ability to coordinate with metal centers . This could potentially influence enzyme activity, gene expression, and other molecular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3’-bipyridine typically involves the bromination of 3,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 5-Bromo-3,3’-bipyridine may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki coupling, Stille coupling, and Negishi coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Coordination Reactions: 5-Bromo-3,3’-bipyridine can form coordination complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Negishi Coupling: Employs zinc reagents and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted bipyridines, while coordination reactions can produce metal-bipyridine complexes.
Scientific Research Applications
5-Bromo-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar coordination properties.
4,4’-Bipyridine: Another bipyridine isomer with distinct coordination behavior.
3,4’-Bipyridine: An asymmetrical bipyridine with unique properties.
Uniqueness of 5-Bromo-3,3’-bipyridine
5-Bromo-3,3’-bipyridine is unique due to the presence of the bromine atom, which can be further functionalized through various substitution reactions. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
3-bromo-5-pyridin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNYHNUZYYNHCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543426 | |
Record name | 5-Bromo-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-22-3 | |
Record name | 5-Bromo-3,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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